L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt
Overview
Description
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt: is a synthetic compound with the empirical formula C16H20N2O3 · C2HF3O2 and a molecular weight of 402.36 . It is often used as a fluorogenic substrate in biochemical assays, particularly for enzyme activity studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt typically involves the coupling of L-isoleucine with 7-amido-4-methylcoumarin, followed by the addition of trifluoroacetic acid to form the trifluoroacetate salt . The reaction conditions generally include:
Solvents: Commonly used solvents include dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are often employed.
Temperature: Reactions are typically conducted at room temperature or slightly elevated temperatures (20-40°C).
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle larger volumes of reactants.
Automated systems: For precise control of reaction conditions.
Purification: Techniques such as crystallization or chromatography are used to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: : L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt undergoes various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-isoleucine and 7-amido-4-methylcoumarin.
Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized products.
Substitution: The trifluoroacetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: L-Isoleucine and 7-amido-4-methylcoumarin.
Oxidation: Various oxidized derivatives of the coumarin moiety.
Substitution: Compounds with substituted trifluoroacetate groups.
Scientific Research Applications
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt has a wide range of applications in scientific research :
Chemistry: Used as a substrate in enzyme kinetics studies to measure enzyme activity.
Biology: Employed in fluorescence-based assays to study protease activity.
Medicine: Utilized in drug discovery and development to screen for enzyme inhibitors.
Industry: Applied in the development of diagnostic kits and biochemical assays.
Mechanism of Action
The mechanism of action of L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt involves its interaction with specific enzymes . When used as a substrate, the compound is cleaved by the enzyme, releasing the fluorescent 7-amido-4-methylcoumarin moiety. This fluorescence can be measured to determine enzyme activity. The molecular targets are typically proteases, and the pathways involved include the hydrolysis of the amide bond.
Comparison with Similar Compounds
L-Isoleucine-7-amido-4-methylcoumarin trifluoroacetate salt can be compared with other similar compounds such as:
L-Leucine-7-amido-4-methylcoumarin hydrochloride: Another fluorogenic substrate used for leucine aminopeptidase activity.
L-Methionine-7-amido-4-methylcoumarin trifluoroacetate salt: Used for methionine aminopeptidase activity studies.
Uniqueness
Specificity: this compound is specific for enzymes that recognize L-isoleucine, making it unique for certain biochemical assays.
Fluorescence: The release of the fluorescent 7-amido-4-methylcoumarin moiety provides a sensitive and quantifiable measure of enzyme activity.
Properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.C2HF3O2/c1-4-9(2)15(17)16(20)18-11-5-6-12-10(3)7-14(19)21-13(12)8-11;3-2(4,5)1(6)7/h5-9,15H,4,17H2,1-3H3,(H,18,20);(H,6,7)/t9-,15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJTDCCTDQORL-UXZWUECBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)N.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647384 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191723-53-2 | |
Record name | Trifluoroacetic acid--N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-isoleucinamide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10647384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.